molecular formula C18H15NO2 B2984782 (2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one CAS No. 551930-65-5

(2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B2984782
CAS No.: 551930-65-5
M. Wt: 277.323
InChI Key: OFHZBJRPONNCQF-ZHACJKMWSA-N
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Description

(2E)-3-(5-Methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Its structure features a 5-methylfuran-2-yl group at the β-position and a 4-(1H-pyrrol-1-yl)phenyl moiety at the α-position of the propenone chain. Chalcones are widely studied for their diverse biological activities, including antiproliferative, antimicrobial, and enzyme-inhibitory properties.

Synthesis of such chalcones typically follows the Claisen-Schmidt condensation between acetophenone derivatives and aryl aldehydes under basic conditions, as seen in analogous compounds (e.g., ). Crystallographic refinement tools like SHELXL () and visualization software such as ORTEP-3 () are critical for structural validation.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-14-4-9-17(21-14)10-11-18(20)15-5-7-16(8-6-15)19-12-2-3-13-19/h2-13H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHZBJRPONNCQF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylfuran-2-carbaldehyde and 1-[4-(1H-pyrrol-1-yl)phenyl]ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan and pyrrole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid for bromination, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of furan-2,5-dione and pyrrole-2,5-dione derivatives.

    Reduction: Formation of (2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]propan-1-ol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds.

Biology

This compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The presence of the furan and pyrrole rings allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features, biological activities, and crystallographic data of the target compound with analogous chalcone derivatives:

Compound Name Substituent A (β-position) Substituent B (α-position) Molecular Weight (g/mol) Biological Activity Dihedral Angle (°) Reference
Target Compound 5-Methylfuran-2-yl 4-(1H-Pyrrol-1-yl)phenyl ~325 (estimated) Not reported Not available
(2E)-3-(1H-Pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a) 1H-Pyrrol-2-yl 4-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl ~370 Antiproliferative (Growth %: -77.10 at 10 μM, UO-31 renal cancer cells) Not reported
(2E)-3-(4-Chlorophenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3AP) 4-Chlorophenyl 4-Pyrrolidinyldiazenylphenyl ~352 Not reported Not available
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 4-(Propan-2-yl)phenyl 4-Chlorophenyl 284.78 Antifungal, antibacterial (crystallographically validated) 53.5
(2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one 4-(Benzimidazol-2-ylmethoxy)phenyl 4-Methoxyphenyl ~429 Insecticidal/agricultural applications (stabilized by N–H⋯O hydrogen bonds) 79.88–85.44
(2E)-3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one 4-Bromophenyl Furan-2-yl 277.11 Not reported (physicochemical data available) Not available

Key Observations

Substituent Effects on Biological Activity :

  • The trifluoromethylpyrazole-pyrrole hybrid (5a, ) demonstrates significant antiproliferative activity against renal cancer cells, likely due to the electron-withdrawing CF₃ group enhancing binding affinity to cellular targets.
  • Benzimidazole-linked chalcones () exhibit agricultural applications, where the rigid benzimidazole moiety improves stability via intramolecular hydrogen bonding.

Crystallographic Insights :

  • Dihedral angles between aromatic rings influence molecular planarity and packing. For example, the 4-chlorophenyl/isopropylphenyl derivative () has a moderate dihedral angle (53.5°), allowing π-π stacking, while bulky substituents like benzimidazole () increase steric hindrance (angles >79°), reducing crystallinity.

Synthetic Yields :

  • Derivatives with methoxy or ethoxy groups () show high yields (81–96%), attributed to the electron-donating nature of these groups facilitating condensation reactions. The target compound’s synthesis likely follows similar high-yield protocols.

Photophysical Properties: Chalcones with dimethylamino or nitrophenyl substituents () exhibit solvent-dependent fluorescence and nonlinear optical behavior, suggesting that the target compound’s furan-pyrrole system may also display tunable photophysical traits.

Pharmacological and Industrial Relevance

  • Antiproliferative Agents : Compounds with pyrrole/trifluoromethylpyrazole motifs () are prioritized for oncology research due to their potent cytotoxicity.
  • Agrochemicals : Benzimidazole-based chalcones () highlight the role of heterocycles in pesticide development.
  • Material Science: Planar chalcones (e.g., ) with low dihedral angles are explored for optoelectronic applications, whereas nonplanar derivatives serve as structural motifs in crystal engineering.

Biological Activity

The compound (2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one , with the CAS number 551930-65-5 , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and other pharmacological potentials, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H15NO2
  • Molecular Weight : 277.3172 g/mol
  • SMILES Notation : Cc1ccc(o1)/C=C/C(=O)c1ccc(cc1)n1cccc1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of similar structures. For instance, compounds featuring the furan moiety have demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)MBC (μM)Activity Type
Compound AS. aureus25.925.9Bactericidal
Compound BMRSA12.912.9Bactericidal
(2E)-3-(5-methylfuran-2-yl)-...TBDTBDTBDTBD

Note: Specific data for (2E)-3-(5-methylfuran-2-yl)-... is still being investigated.

Anti-inflammatory Potential

In vitro studies have suggested that the compound may exhibit anti-inflammatory effects by modulating pathways related to NF-kB, a key transcription factor in inflammatory responses. The presence of substituents on the phenyl ring significantly influences these effects.

Table 2: Inhibition of NF-kB Activity

CompoundNF-kB Activity Change (%)
Compound C+10%
Compound D+15%
(2E)-3-(5-methylfuran-2-yl)-...TBD

Case Studies and Research Findings

Several research articles have explored the biological activities of compounds structurally similar to (2E)-3-(5-methylfuran-2-yl)-...:

  • Study on Antimicrobial Effects :
    A study published in MDPI tested various compounds against S. aureus and MRSA, finding that certain derivatives exhibited both bacteriostatic and bactericidal properties . This suggests that modifications to the structure can enhance antimicrobial efficacy.
  • Inflammatory Response Modulation :
    Research indicated that compounds with specific substitutions could either enhance or inhibit NF-kB activity, impacting their anti-inflammatory potential . This highlights the importance of structural characteristics in determining biological activity.
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to predict the binding affinity of similar compounds to target proteins involved in bacterial resistance mechanisms . These studies provide insights into how structural variations may influence therapeutic efficacy.

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The compound is typically synthesized via the Claisen-Schmidt condensation between a substituted acetophenone derivative (e.g., 4-(1H-pyrrol-1-yl)acetophenone) and a furan-containing aldehyde (e.g., 5-methylfuran-2-carbaldehyde) under basic conditions (e.g., NaOH/EtOH). The reaction proceeds via keto-enol tautomerism, favoring the (E)-isomer due to steric and electronic stabilization. Purification involves recrystallization or column chromatography. For analogs, microwave-assisted synthesis may reduce reaction time .

Advanced: How can reaction conditions be optimized to improve regioselectivity?

Methodological Answer:
Regioselectivity can be enhanced by:

  • Catalyst selection: Use of protic acids (e.g., H2SO4) or Lewis acids (e.g., ZnCl2) to stabilize transition states.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) favor enolate formation, while non-polar solvents (e.g., toluene) may reduce side reactions.
  • Temperature control: Lower temperatures (0–5°C) suppress undesired aldol byproducts. Computational tools (e.g., DFT) predict substituent effects on charge distribution to guide optimization .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR identify key protons (e.g., α,β-unsaturated ketone protons at δ 6.5–8.0 ppm) and carbons. NOESY confirms the (E)-configuration via spatial proximity of aromatic and furan protons.
  • IR: A strong carbonyl stretch (~1650–1700 cm⁻¹) confirms the enone system.
  • Mass spectrometry: High-resolution MS (HRMS) validates the molecular formula .

Advanced: How does X-ray crystallography resolve structural ambiguities?

Methodological Answer:
Single-crystal X-ray diffraction provides bond lengths , dihedral angles , and packing interactions . For example, the (E)-configuration is confirmed by the C=C bond length (~1.34 Å) and torsion angles between the furan and phenyl rings. Hydrogen-bonding or π-π stacking observed in the crystal lattice informs solubility and stability. Data deposition in repositories (e.g., CCDC) ensures reproducibility .

Basic: What computational methods predict electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to assess reactivity. Basis sets (e.g., B3LYP/6-311G**) model charge distribution.
  • Molecular Electrostatic Potential (MEP): Maps electron-rich regions (e.g., carbonyl oxygen) for nucleophilic attack prediction.
  • Time-Dependent DFT (TD-DFT): Simulates UV-Vis spectra to correlate with experimental λmax .

Advanced: How do DFT calculations explain intramolecular charge transfer?

Methodological Answer:
DFT reveals intramolecular charge transfer (ICT) between the electron-donating 5-methylfuran and electron-withdrawing enone system. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation (e.g., stabilization energy from lone pair donation). Solvent effects (PCM model) adjust dipole moments, explaining solvatochromism in UV-Vis spectra .

Basic: How is antimicrobial activity evaluated in vitro?

Methodological Answer:

  • MIC assays: Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations against bacterial (e.g., S. aureus) and fungal strains.
  • Zone of inhibition: Agar disc diffusion assesses potency relative to standards (e.g., ciprofloxacin).
  • Time-kill kinetics: Tracks bactericidal/fungicidal activity over 24 hours .

Advanced: What mechanistic studies elucidate microbial target interactions?

Methodological Answer:

  • Molecular docking: Simulates binding to microbial enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina.
  • ROS assays: Fluorescent probes (e.g., DCFH-DA) measure reactive oxygen species generation.
  • Membrane permeability: Flow cytometry with propidium iodide stains compromised microbial membranes .

Basic: How to address discrepancies between experimental and computational geometry?

Methodological Answer:

  • Benchmarking: Compare DFT-optimized geometries with X-ray data (e.g., RMSD < 0.1 Å for bond lengths). Adjust basis sets or functionals (e.g., M06-2X for non-covalent interactions).
  • Vibrational analysis: Match computed IR frequencies with experimental peaks to validate force fields .

Advanced: What strategies resolve contradictions in biological assay results?

Methodological Answer:

  • Dose-response curves: Replicate assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to confirm specificity.
  • Metabolomic profiling: LC-MS identifies off-target effects or metabolite interference.
  • Cheminformatics: QSAR models correlate structural features (e.g., logP, polar surface area) with activity trends .

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